molecular formula C9H13N3O B13276326 5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-amine

5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-amine

Cat. No.: B13276326
M. Wt: 179.22 g/mol
InChI Key: DMIIUTGDJPNTMH-UHFFFAOYSA-N
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Description

5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-amine is a compound that features a pyrrolidine ring attached to a pyrrole ring via a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-amine typically involves the reaction of pyrrolidine with a suitable pyrrole derivative. One common method is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides, which allows for the formation of the pyrrolidine ring with high stereochemical control . The reaction conditions often include the use of metal catalysts and specific ligands to achieve the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrole or pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: The compound can be used in the production of pharmaceuticals and agrochemicals, as well as in materials science for developing new polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, altering cellular signaling processes, and affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-carboxylic acid: This compound has a carboxylic acid group instead of an amine group.

    Pyrrolidine-2,5-diones: These compounds feature a dione structure on the pyrrolidine ring.

    Prolinol: A derivative of pyrrolidine with a hydroxyl group.

Uniqueness

5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-amine is unique due to its specific combination of a pyrrolidine ring and a pyrrole ring connected via a carbonyl group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

(4-amino-1H-pyrrol-2-yl)-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C9H13N3O/c10-7-5-8(11-6-7)9(13)12-3-1-2-4-12/h5-6,11H,1-4,10H2

InChI Key

DMIIUTGDJPNTMH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2=CC(=CN2)N

Origin of Product

United States

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